1-[(4-methoxyphenyl)methyl]benzimidazol-5-amine;trihydrochloride
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Overview
Description
The compound is a complex organic molecule. Similar compounds, such as 1-(4-methoxybenzyl)-1-methylhydrazine and 4-Methoxy-a-methylbenzyl alcohol , are used in various chemical reactions and have been studied for their potential applications in different fields .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods. For instance, a group of new 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazines were synthesized .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For example, the stable deuterium-labeled [2H3]AR-A014418 was synthesized in seven steps with 21% overall yield starting from the commercially available [2H4]methanol .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . For example, 4-Methoxybenzylhydrazine hydrochloride has a molecular weight of 188.66 and is a solid at room temperature .Mechanism of Action
The mechanism of action for similar compounds has been studied. For example, 1-(7-Chloroquinolin-4-yl)-N-(4-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (QTC-4-MeOBnE) is a new multi-target directed ligand (MTDL) rationally designed to have affinity with β-secretase (BACE), Glycogen Synthase Kinase 3β (GSK3β) and acetylcholinesterase .
Safety and Hazards
Future Directions
The future directions for similar compounds have been discussed. For example, 1-(7-Chloroquinolin-4-yl)-N-(4-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (QTC-4-MeOBnE) has been suggested as a potential therapeutic candidate for Alzheimer’s disease . Another study reported an efficient one-pot two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine in good yield by a solvent-free condensation/reduction reaction sequence .
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]benzimidazol-5-amine;trihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O.3ClH/c1-19-13-5-2-11(3-6-13)9-18-10-17-14-8-12(16)4-7-15(14)18;;;/h2-8,10H,9,16H2,1H3;3*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRVJUKQEFMGHJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=NC3=C2C=CC(=C3)N.Cl.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl3N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50697989 |
Source
|
Record name | 1-[(4-Methoxyphenyl)methyl]-1H-benzimidazol-5-amine--hydrogen chloride (1/3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50697989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177843-57-1 |
Source
|
Record name | 1-[(4-Methoxyphenyl)methyl]-1H-benzimidazol-5-amine--hydrogen chloride (1/3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50697989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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